Hirsutanonol 5-O-|A-D-glucopyranoside
Description
Overview of Diarylheptanoids in Natural Product Chemistry
Diarylheptanoids are a class of plant secondary metabolites characterized by a distinctive structure consisting of two aromatic rings joined by a seven-carbon chain. wikipedia.orgnih.gov Also known as diphenylheptanoids, these compounds are found in the roots, rhizomes, bark, leaves, fruits, and seeds of plants across various families, including Betulaceae (birch family), Zingiberaceae (ginger family), Myricaceae, and Aceraceae. wikipedia.orgnih.gov The number of identified naturally occurring diarylheptanoids is extensive, with research identifying nearly 500 different structures. nih.govresearchgate.net
Historically, the first diarylheptanoid to be characterized was curcumin, the well-known yellow pigment isolated from turmeric (Curcuma longa). wikipedia.orgnih.govresearchgate.net This discovery paved the way for the identification of a wide array of related compounds. nih.govresearchgate.net Diarylheptanoids have garnered significant interest in the field of natural product chemistry due to their remarkable range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties. nih.govacgpubs.org They are broadly categorized into two main structural types: linear diarylheptanoids, such as curcuminoids, and cyclic diarylheptanoids. wikipedia.org
Structural Classification of Hirsutanonol (B155113) 5-O-β-D-glucopyranoside as a Linear Diarylheptanoid Glycoside
Hirsutanonol 5-O-β-D-glucopyranoside belongs to the linear subclass of diarylheptanoids. medchemexpress.cn Its core structure is based on the 1,7-diphenylheptane (B14701375) skeleton, which features two phenyl groups at either end of a seven-carbon chain. acgpubs.org The aglycone portion of the molecule is Hirsutanonol.
The compound is specifically a glycoside, meaning it has a sugar molecule attached to the diarylheptanoid structure. In this case, the sugar is a glucose molecule in its pyranose (six-membered ring) form. The designation "5-O-" indicates that the glucopyranoside moiety is linked to the fifth carbon atom of the heptane (B126788) chain through an oxygen atom, forming a glycosidic bond. The "β-D-" prefix specifies the stereochemistry of this linkage and the configuration of the glucose molecule itself. The presence of this sugar moiety generally increases the hydrophilicity of the diarylheptanoid. nih.gov
Table 1: Chemical Properties of Hirsutanonol 5-O-β-D-glucopyranoside
| Property | Value | Source |
| CAS Number | 93915-36-7 | targetmol.com |
| Molecular Formula | C25H32O11 | nih.gov |
| Molecular Weight | 508.5 g/mol | biocrick.com |
| Class | Linear Diarylheptanoid Glycoside | wikipedia.orgmedchemexpress.cn |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate (B1210297) | biocrick.com |
Historical Perspective and Research Significance of Hirsutanonol 5-O-β-D-glucopyranoside
Hirsutanonol 5-O-β-D-glucopyranoside is a naturally occurring compound that has been isolated from plant sources such as Alnus hirsuta, a species of alder. medchemexpress.cn Its identification is part of the broader and ongoing effort to characterize the vast diversity of diarylheptanoids in nature. nih.govresearchgate.net
The research significance of Hirsutanonol 5-O-β-D-glucopyranoside is primarily linked to its potential biological activities. A key finding in the scientific literature is its demonstrated hepatoprotective effect. medchemexpress.cn Specifically, research has shown that Hirsutanonol 5-O-β-D-glucopyranoside exhibits a significant protective effect against tert-butyl hydroperoxide (t-BHP)-induced cytotoxicity in human liver cancer (HepG2) cells, with a reported protection rate of 42.8%. medchemexpress.cn This activity highlights its potential as a subject for further investigation in the context of liver health. The study of glycosylated diarylheptanoids is an active area of research, as the sugar moiety can influence the compound's bioavailability and biological function. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H32O11 |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-3-one |
InChI |
InChI=1S/C25H32O11/c26-12-21-22(32)23(33)24(34)25(36-21)35-16(6-2-14-4-8-18(29)20(31)10-14)11-15(27)5-1-13-3-7-17(28)19(30)9-13/h3-4,7-10,16,21-26,28-34H,1-2,5-6,11-12H2/t16-,21+,22+,23-,24+,25+/m0/s1 |
InChI Key |
LDAXQCVBWKSHLB-NAPQKZHBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CC[C@@H](CC(=O)CCC2=CC(=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Origin of Product |
United States |
Botanical Sourcing and Natural Distribution of Hirsutanonol 5 O β D Glucopyranoside
Occurrence within the Alnus Genus
The genus Alnus, commonly known as alder, is the primary and most significant natural source of Hirsutanonol (B155113) 5-O-β-D-glucopyranoside. This compound has been identified in numerous species within this genus, indicating its widespread presence and potential chemotaxonomic significance for Alnus. Research has confirmed its isolation from various parts of these trees, including the bark and leaves.
Specific Alnus species in which Hirsutanonol 5-O-β-D-glucopyranoside has been detected include:
Alnus hirsuta (Manchurian Alder) : The compound has been isolated from the leaves of this species. nih.gov It is also noted as a constituent of A. hirsuta. nih.govmedchemexpress.cnphcogrev.com
Alnus glutinosa (Black or European Alder) : This species is a well-documented source, with the compound being isolated from its bark. researchgate.netresearchgate.netmdpi.com Studies have identified it as one of the key diarylheptanoids in this plant. nih.govnih.gov
Alnus japonica (Japanese Alder) : Hirsutanonol 5-O-β-D-glucopyranoside has been successfully isolated from both the fresh leaves and the bark of A. japonica. jst.go.jpresearchgate.netelsevierpure.com Its presence is a notable feature of the plant's chemical makeup. nih.gov
Alnus nepalensis (Nepalese Alder) : The compound is reported to be isolated from this herb. nih.gov
Alnus acuminata (Andean Alder) : This species is also listed as a source of Hirsutanonol 5-O-β-D-glucopyranoside. nih.gov
Alnus incana (Grey Alder) : Research has identified the compound in the bark of A. incana. nih.govresearchgate.netmdpi.combg.ac.rs Comparative studies indicate that its concentration can be a distinguishing feature between A. incana and A. glutinosa. researchgate.netmdpi.com
A comprehensive review of the Alnus genus further confirms the presence of Hirsutanonol 5-O-β-D-glucopyranoside (referred to as (5S)-hirsutanonol-5-O-β-d-glucopyranoside) in Alnus rubra (Red Alder), Alnus formosana (Formosan Alder), and Alnus serrulatoides (Hazel Alder). nih.gov
Table 1: Documented Occurrence of Hirsutanonol 5-O-β-D-glucopyranoside in the Alnus Genus
| Species Name | Common Name | Plant Part(s) |
| Alnus acuminata | Andean Alder | Not specified |
| Alnus formosana | Formosan Alder | Not specified |
| Alnus glutinosa | Black Alder | Bark researchgate.netresearchgate.netnih.gov |
| Alnus hirsuta | Manchurian Alder | Leaves nih.gov |
| Alnus incana | Grey Alder | Bark researchgate.netmdpi.com |
| Alnus japonica | Japanese Alder | Leaves, Bark jst.go.jpresearchgate.netelsevierpure.com |
| Alnus nepalensis | Nepalese Alder | Not specified |
| Alnus rubra | Red Alder | Not specified |
| Alnus serrulatoides | Hazel Alder | Not specified |
Detection in Other Plant Families
While Hirsutanonol 5-O-β-D-glucopyranoside is a characteristic compound of the Alnus genus (family Betulaceae), its presence in other plant families is not well-documented in scientific literature.
Corylus maxima (Filbert) : This species belongs to the Betulaceae family, the same family as Alnus. However, based on the available research, there is no specific detection of Hirsutanonol 5-O-β-D-glucopyranoside reported for Corylus maxima.
Chirita longgangensis var. hongyao : This plant belongs to the Gesneriaceae family. A study on the constituents of its stem identified several phenylethanoid glycosides, but Hirsutanonol 5-O-β-D-glucopyranoside was not among the isolated compounds. nih.gov
Therefore, current scientific evidence strongly associates Hirsutanonol 5-O-β-D-glucopyranoside almost exclusively with the Alnus genus.
Quantitative Distribution and Variability across Plant Parts and Species
The concentration of Hirsutanonol 5-O-β-D-glucopyranoside varies significantly between different Alnus species and even within different parts of the same plant. This variability can be influenced by factors such as genetics, geographical location, and environmental conditions.
One study performing a quantitative analysis of Alnus glutinosa stem bark extract reported the concentration of Hirsutanonol 5-O-β-D-glucopyranoside (referred to as hirsutanonol-5-O-glucoside) to be 13.95 mg per gram of the dried extract (mg/g DE). mdpi.comnih.gov
Comparative studies between Alnus glutinosa and Alnus incana have highlighted significant differences in the content of this compound. Research indicates that the bark of Alnus incana generally contains a higher amount of Hirsutanonol 5-O-β-D-glucopyranoside compared to the bark of Alnus glutinosa. researchgate.netmdpi.com This quantitative difference has been proposed as a potential chemotaxonomic marker to help distinguish between these two closely related alder species. researchgate.netbg.ac.rs
Table 2: Quantitative Data for Hirsutanonol 5-O-β-D-glucopyranoside
| Species | Plant Part | Concentration | Reference |
| Alnus glutinosa | Stem Bark | 13.95 mg/g of dried extract | mdpi.comnih.gov |
| Alnus incana | Bark | Higher content than A. glutinosa | researchgate.netmdpi.com |
Advanced Isolation Methodologies for Hirsutanonol 5 O β D Glucopyranoside
Chromatographic Separation Techniques
Chromatography is the cornerstone of purifying Hirsutanonol (B155113) 5-O-β-D-glucopyranoside. A combination of different chromatographic methods is often employed in sequence to achieve high purity.
Flash chromatography serves as an initial, rapid purification step for the crude plant extract. This technique is a form of preparative column chromatography that uses moderate pressure to drive the solvent through the column, speeding up the separation process. The primary goal is to fractionate the complex extract into simpler mixtures, thereby enriching the concentration of diarylheptanoids.
The crude extract, typically obtained through solvent extraction (e.g., with ethanol (B145695) or methanol), is adsorbed onto a solid support like silica (B1680970) gel and loaded onto the column. core.ac.uk A solvent gradient, starting with a non-polar solvent and gradually increasing in polarity (e.g., a hexane-ethyl acetate (B1210297) gradient followed by an ethyl acetate-methanol gradient), is used to elute the compounds. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the desired glycoside for further purification.
Table 1: Typical Parameters for Flash Chromatography Fractionation
| Parameter | Description |
| Stationary Phase | Silica Gel (60-120 mesh) core.ac.uk |
| Mobile Phase | Gradient elution, typically starting with non-polar solvents (e.g., Chloroform) and increasing polarity with polar solvents (e.g., Methanol). core.ac.uk |
| Sample Loading | Crude extract adsorbed onto silica gel. |
| Detection | Thin-Layer Chromatography (TLC) analysis of collected fractions. |
Preparative and semi-preparative HPLC are high-resolution techniques used in the later stages of purification to isolate Hirsutanonol 5-O-β-D-glucopyranoside with high purity. google.com These methods operate on the same principles as analytical HPLC but use larger columns and can handle greater sample loads. Reversed-phase chromatography is most common for separating moderately polar compounds like glycosides.
Fractions enriched from flash chromatography are dissolved in a suitable solvent and injected into the HPLC system. A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov By using a gradient or isocratic elution, compounds are separated based on their hydrophobicity. The eluent is monitored by a UV detector, and the peak corresponding to Hirsutanonol 5-O-β-D-glucopyranoside is collected. This step can yield the compound at purities exceeding 98%. researchgate.net
Table 2: Example Conditions for Preparative HPLC Purification
| Parameter | Description |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | A gradient of water (A) and methanol or acetonitrile (B). nih.gov |
| Flow Rate | Dependent on column size, typically in the range of 1-20 mL/min. nih.gov |
| Detection | UV detector, wavelength selected based on the compound's absorbance. nih.gov |
| Purity Achieved | Often >98% researchgate.net |
High-Speed Counter-Current Chromatography is a form of liquid-liquid partition chromatography that eliminates the use of a solid support matrix, thereby avoiding irreversible sample adsorption. mdpi.com This makes it particularly effective for purifying natural products. globalresearchonline.netnih.gov HSCCC separates compounds based on their differential partitioning between two immiscible liquid phases (a stationary phase and a mobile phase). pan.olsztyn.pl
For isolating a glycoside like Hirsutanonol 5-O-β-D-glucopyranoside, a two-phase solvent system, such as ethyl acetate-n-butanol-water, is selected. researchgate.netnih.gov The crude or partially purified extract is dissolved in a mixture of the two phases and introduced into the HSCCC coil. The system is rotated at high speed, creating a strong gravitational field that allows for efficient mixing and partitioning, leading to the separation of the target compound. researchgate.netpan.olsztyn.pl HSCCC is highly valuable for enriching the target compound from complex fractions before final polishing with preparative HPLC.
Conventional column chromatography using silica gel and Sephadex LH-20 remains a fundamental and widely used methodology in natural product isolation.
Silica Gel Column Chromatography : This technique separates compounds based on their polarity through adsorption mechanisms. core.ac.uk It is often used after initial extraction to separate the crude extract into less complex fractions. science.gov For a glycoside, elution would typically require a polar solvent system, such as chloroform-methanol or ethyl acetate-methanol mixtures. core.ac.uk
Sephadex LH-20 Column Chromatography : Sephadex LH-20 is a versatile medium used for size-exclusion and partition chromatography in organic or aqueous-organic solvents. prep-hplc.comcytivalifesciences.com It is made of hydroxypropylated dextran, giving it both hydrophilic and lipophilic properties. prep-hplc.com This technique is excellent for separating flavonoids, glycosides, and other phenolic compounds from pigments and lower molecular weight substances. nih.gov A fraction containing Hirsutanonol 5-O-β-D-glucopyranoside would be loaded onto a Sephadex LH-20 column and typically eluted with a solvent like methanol or an ethanol-water mixture to achieve further purification. nih.govresearchgate.net This step is effective in removing interfering compounds prior to a final high-resolution step like preparative HPLC. researchgate.net
Optimization of Extraction and Purification Protocols
Optimizing the isolation protocol is critical for maximizing the yield and purity of Hirsutanonol 5-O-β-D-glucopyranoside. The process involves a systematic evaluation of each step, from initial extraction to final purification.
The choice of extraction solvent is a key variable. A 50% ethanol-water solution, for instance, has been shown to be effective for extracting glycosides from plant barks. nih.gov The subsequent purification strategy must be tailored to the compound's properties. An optimized protocol often involves a logical sequence of the techniques described above. For example, an efficient workflow could be:
Crude Fractionation : Initial separation of the raw extract using flash chromatography or silica gel column chromatography to isolate a fraction rich in glycosides.
Intermediate Purification : Further purification of the glycoside-rich fraction using Sephadex LH-20 column chromatography to remove pigments and other classes of compounds. researchgate.net
Final Polishing : High-resolution purification of the target compound using semi-preparative or preparative HPLC to achieve high purity suitable for structural elucidation and biological assays. researchgate.net
Throughout the process, analytical HPLC is used to monitor the purity of fractions and guide the optimization of separation conditions, such as the solvent gradient in HPLC or the solvent system composition in HSCCC. nih.gov
Sophisticated Structural Elucidation and Spectroscopic Characterization of Hirsutanonol 5 O β D Glucopyranoside
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
The structural elucidation of Hirsutanonol (B155113) 5-O-β-D-glucopyranoside, a diarylheptanoid glycoside isolated from species such as Alnus hirsuta and Alnus japonica, relies on a combination of sophisticated spectroscopic techniques. semanticscholar.orgmdpi.com Among these, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental in identifying key functional groups and characterizing the chromophoric systems within the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful analytical tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. The IR spectrum of Hirsutanonol 5-O-β-D-glucopyranoside is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent bonds.
Detailed analysis of the IR spectrum reveals the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups, which are defining features of this diarylheptanoid glycoside. The broad absorption band typically observed in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibrations from the multiple phenolic and alcoholic hydroxyl groups in both the diarylheptanoid and the glucopyranoside moieties. A sharp absorption peak around 1715 cm⁻¹ can be attributed to the C=O stretching vibration of the ketone functional group in the heptane (B126788) chain. acgpubs.org Furthermore, the presence of aromatic rings is confirmed by the characteristic C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The complex fingerprint region, typically below 1400 cm⁻¹, contains a multitude of bands corresponding to various bending vibrations and C-O stretching modes, particularly from the glucopyranoside unit.
Table 1: Characteristic Infrared (IR) Absorption Bands for Hirsutanonol 5-O-β-D-glucopyranoside
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| ~3400-3200 | O-H Stretching | Phenolic and Alcoholic -OH |
| ~1715 | C=O Stretching | Ketone |
| ~1600-1450 | C=C Stretching | Aromatic Ring |
| Below 1400 | C-O Stretching, Bending Vibrations | Glucopyranoside unit, etc. |
Note: The exact frequencies may vary slightly based on the sample preparation and instrument.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly the conjugated systems that act as chromophores. For Hirsutanonol 5-O-β-D-glucopyranoside, the UV-Vis spectrum is primarily dictated by the phenolic and catechol moieties of the two aromatic rings.
Table 2: Ultraviolet-Visible (UV-Vis) Absorption Data for Hirsutanonol 5-O-β-D-glucopyranoside
| Wavelength (λmax) | Electronic Transition | Chromophore |
| ~280 nm | π → π* | Aromatic Rings (Phenolic/Catechol) |
Note: The solvent used for analysis can influence the exact absorption maximum.
Advanced Analytical Methodologies for Quantitative and Qualitative Assessment of Hirsutanonol 5 O β D Glucopyranoside
High-Resolution Liquid Chromatography-Based Quantification
High-resolution liquid chromatography is the cornerstone for the analysis of complex plant extracts, offering superior separation and quantification capabilities. Techniques like UHPLC and UPLC, often coupled with sophisticated detectors, are instrumental in analyzing compounds like Hirsutanonol (B155113) 5-O-β-D-glucopyranoside.
Ultrahigh-Performance Liquid Chromatography (UHPLC) systems, utilizing columns with sub-2 µm particles, provide rapid and highly efficient separations. When coupled with a Diode-Array Detector (DAD), this setup allows for the simultaneous quantification and spectral characterization of analytes. The DAD acquires spectra across a range of wavelengths for each peak, aiding in peak identification and purity assessment.
For a compound like Hirsutanonol 5-O-β-D-glucopyranoside, a UHPLC-DAD method would typically involve a reversed-phase C18 column with a gradient elution using a mobile phase of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727). This approach is standard for separating moderately polar glycosides from a complex plant matrix. A validated HPLC-DAD method for other glycosides has demonstrated high linearity and precision, which would be expected for Hirsutanonol 5-O-β-D-glucopyranoside as well. mdpi.com
Table 1: Representative UHPLC-DAD Method Parameters for Glycoside Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Elution | Gradient |
| Flow Rate | 0.3 - 0.5 mL/min |
| Detection | Diode Array Detector (DAD), monitoring at specific wavelengths (e.g., 280 nm) |
| Column Temp. | 25-40 °C |
This table presents typical parameters based on established methods for similar compounds.
UPLC coupled with tandem mass spectrometry (MS/MS) represents the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity. nih.gov This technique combines the high-resolution separation of UPLC with the precise mass-based detection of a triple quadrupole mass spectrometer. nih.gov The MS/MS operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the target analyte are monitored. This process virtually eliminates matrix interference, allowing for accurate quantification even at very low concentrations. nih.gov
Methods for similar glucosides have been developed using UPLC-MS/MS, demonstrating its power for quantifying these compounds in biological and plant matrices. nih.govnih.gov For Hirsutanonol 5-O-β-D-glucopyranoside (C25H32O11), specific ion transitions would be established by infusing a pure standard into the mass spectrometer. An internal standard, often a stable isotope-labeled version of the analyte, is typically used to ensure the highest accuracy. nih.gov
Table 2: Illustrative UPLC-MS/MS Parameters for Glucoside Quantification
| Parameter | Typical Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M-H]⁻ | To be determined for Hirsutanonol 5-O-β-D-glucopyranoside |
| Product Ions | To be determined from fragmentation of the precursor ion |
| Collision Gas | Argon |
| Source Temperature | ~500 °C researchgate.net |
| Capillary Voltage | ~3.0-4.5 kV researchgate.net |
This table shows representative settings based on established UPLC-MS/MS methods for other glycosides. nih.govresearchgate.net
Planar Chromatographic Densitometric Techniques
High-Performance Thin-Layer Chromatography (HPTLC) is a powerful planar chromatographic technique used for the simultaneous analysis of multiple samples. jfda-online.com It offers advantages in terms of cost-effectiveness, high sample throughput, and minimal solvent usage. jfda-online.com For quantification, the separated bands on the HPTLC plate are scanned with a densitometer at a specific wavelength, and the absorbance or fluorescence is measured. rsc.org
An HPTLC method for Hirsutanonol 5-O-β-D-glucopyranoside would involve applying extracts to a silica (B1680970) gel 60F₂₅₄ plate and developing it with an optimized mobile phase, likely a mixture of solvents like ethyl acetate (B1210297), methanol, and water. rsc.org After development, the plate is dried, and the analyte bands are quantified by densitometry. The technique is particularly well-suited for fingerprinting analysis and quality control of herbal materials. semanticscholar.org
Validation Parameters for Analytical Methods
To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated according to international guidelines (e.g., ICH). acgpubs.org Key validation parameters are crucial for methods intended for the quantification of Hirsutanonol 5-O-β-D-glucopyranoside. mdpi.comrsc.org
Linearity : The method's ability to elicit test results that are directly proportional to the analyte concentration. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be >0.999. rsc.org
Precision : Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is expressed as the relative standard deviation (RSD), which should generally be less than 2-3% for the analysis of bulk drug substances. mdpi.com
Accuracy : The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of pure standard is spiked into a sample matrix. Recoveries are typically expected to be within 98-102%. mdpi.com
Robustness : Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage. acgpubs.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. rsc.org These values determine the sensitivity of the method.
Table 3: Representative Validation Parameters from HPTLC and HPLC Methods for Glycosides
| Parameter | HPTLC Method Example rsc.org | HPLC Method Example mdpi.com |
|---|---|---|
| Linearity Range | 100–600 ng/spot | 15.6 - 500 µg/mL |
| Correlation Coefficient (r²) | 0.9997 | 0.999 |
| Precision (RSD %) | < 2% | < 2.2% |
| Accuracy (Recovery %) | 98.6 - 101.2% | 93 - 101% |
| LOD | 15.1 ng/spot | 0.167 µg/mL |
| LOQ | 45.8 ng/spot | 0.505 µg/mL |
Data in this table are derived from validated methods for other compounds and serve as illustrative examples. mdpi.comrsc.org
Application in Phytochemical Profiling and Standardization of Plant Extracts
Validated analytical methods are critical for the phytochemical profiling of plant extracts containing Hirsutanonol 5-O-β-D-glucopyranoside. Profiling helps in identifying and quantifying the major chemical constituents of an extract. Techniques like HPTLC and LC-MS are frequently used to generate chemical fingerprints that can be used to authenticate plant species and assess their quality. semanticscholar.org
Standardization is the process of ensuring that a plant extract contains a consistent and defined amount of one or more active or marker compounds. By using a validated quantitative method (e.g., UHPLC-DAD or UPLC-MS/MS), extracts can be standardized based on their Hirsutanonol 5-O-β-D-glucopyranoside content. This is a crucial step in the development of herbal medicinal products and dietary supplements, as it guarantees batch-to-batch consistency and quality. mdpi.com The quantification of specific glycoside precursors in plant extracts, for instance, has been successfully achieved using LC-MS/MS, highlighting the applicability of this technique for standardization purposes. nih.gov
Chemical Stability and Degradation Research of Hirsutanonol 5 O β D Glucopyranoside
Aqueous Stability Profiles under Varying pH Conditions
Research into the aqueous stability of Hirsutanonol (B155113) 5-O-β-D-glucopyranoside has revealed a significant pH-dependent degradation profile. mdpi.comnih.govresearchgate.net Stability studies were conducted at physiologically relevant pH values of 1.2, 6.8, and 7.4 to simulate the conditions of the gastric environment and the bloodstream. mdpi.comnih.gov
At a highly acidic pH of 1.2, Hirsutanonol 5-O-β-D-glucopyranoside demonstrated notable stability. mdpi.com However, as the pH increased towards neutral and slightly alkaline conditions, a significant decomposition was observed. mdpi.comnih.gov The degradation was particularly pronounced at pH 6.8 and 7.4. mdpi.com At pH 7.4, Hirsutanonol 5-O-β-D-glucopyranoside was identified as one of the most labile compounds among the tested diarylheptanoids, with a final concentration of 63.26 ± 1.93% after the study period. mdpi.com This indicates a substantial degradation of the compound in neutral to slightly alkaline aqueous environments.
Table 1: Aqueous Stability of Hirsutanonol 5-O-β-D-glucopyranoside at Varying pH
| pH | Stability Status | Final Concentration (%) |
| 1.2 | Stable | Not significantly changed |
| 6.8 | Significant degradation | Data not specified |
| 7.4 | Significant degradation | 63.26 ± 1.93 |
Data sourced from a 2022 study published in Pharmaceutics. The study monitored compound concentrations to assess stability. mdpi.com
Characterization of Degradation Products via Advanced Spectroscopic Techniques
The identification and structural elucidation of the products formed from the degradation of Hirsutanonol 5-O-β-D-glucopyranoside were accomplished using advanced analytical methods. mdpi.comnih.gov Specifically, ultrahigh-performance liquid chromatography coupled with Orbitrap® mass spectrometry (UHPLC-Orbitrap® MS) was employed for the characterization. mdpi.comnih.govresearchgate.net This powerful technique allows for the separation of the degradation products from the parent compound and provides high-resolution mass data, which is essential for determining their elemental composition and structure. The use of UHPLC-DAD (Diode-Array Detection) was also instrumental in the quantification of the compound during the stability assays. mdpi.com
Elucidation of Degradation Pathways and Mechanisms
The primary degradation pathway for Hirsutanonol 5-O-β-D-glucopyranoside in aqueous media has been determined to be a dehydration reaction. researchgate.net Analysis of the degradation products confirmed that they are formed through the elimination of a water molecule from the parent compound. researchgate.net This transformation is a key aspect of its instability, particularly in neutral and alkaline conditions. The mechanism likely involves the molecular structure of the diarylheptanoid, where specific functional groups facilitate the loss of water, leading to the formation of a more stable, albeit altered, chemical entity.
In Vitro Biological Activities and Cellular Mechanistic Investigations of Hirsutanonol 5 O β D Glucopyranoside
Antioxidant Activity and Molecular Mechanisms
Diarylheptanoids, the class of compounds to which Hirsutanonol (B155113) 5-O-β-D-glucopyranoside belongs, are recognized for their significant antioxidant properties. nih.govnih.gov These properties are largely attributed to their chemical structure, which enables them to act as potent free radical scavengers. longdom.org
Free Radical Scavenging Capacity (e.g., DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method used to evaluate the free-radical scavenging ability of a compound. nih.govbiorxiv.org When an antioxidant compound is present, the vibrant purple color of the DPPH radical is reduced to a yellow-colored non-radical form, a change that can be measured spectrophotometrically. nih.gov A lower IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, indicates a higher antioxidant activity. nih.gov
Studies on various diarylheptanoids isolated from Alnus species have demonstrated their potent DPPH radical scavenging capabilities. For instance, compounds like oregonin (B3271705) and hirsutenone, which are structurally related to Hirsutanonol 5-O-β-D-glucopyranoside, have shown strong antioxidant activity in DPPH assays. nih.gov While specific IC50 values for Hirsutanonol 5-O-β-D-glucopyranoside are not detailed in the currently available literature, the general activity of this class of compounds suggests its potential as a free radical scavenger.
Table 1: DPPH Radical Scavenging Activity of Selected Antioxidants
| Compound/Extract | IC50 Value (µg/mL) | Source |
|---|---|---|
| EESAL | 104.74 | nih.gov |
| Butylated Hydroxyanisole (BHA) | 112.05 | nih.gov |
| Butylated Hydroxytoluene (BHT) | 202.35 | nih.gov |
Inhibition of Mitochondrial Lipid Peroxidation
Mitochondria are susceptible to oxidative damage, particularly the peroxidation of their lipid membranes, which can lead to cellular dysfunction. nih.gov The inhibition of mitochondrial lipid peroxidation is a key mechanism of antioxidant defense. nih.gov Mitochondria-targeted antioxidants have been shown to be effective in preventing this damage. nih.govsmujo.id
Diarylheptanoids from Alnus hirsuta have been reported to possess anti-lipid peroxidative properties. nih.gov Furthermore, other natural compounds with glucopyranoside moieties have demonstrated the ability to inhibit lipid peroxidation in cellular models. nih.gov For example, Eriodictyol 7-O-β-D glucopyranoside was found to inhibit lipid peroxidation in FFA-treated HepG2 cells. nih.gov While direct experimental data on the inhibition of mitochondrial lipid peroxidation by Hirsutanonol 5-O-β-D-glucopyranoside is not specifically available, the activities of related compounds suggest this as a potential mechanism of its antioxidant action.
Hepatoprotective Efficacy in Cellular Models
The liver is a primary site of metabolism and is vulnerable to damage from oxidative stress. Hepatoprotective compounds can mitigate this damage. nih.govkjpr.kr
Protection against Oxidative Stress-Induced Toxicity (e.g., t-BHP in HepG2 cells)
Tert-butyl hydroperoxide (t-BHP) is an organic peroxide used to induce oxidative stress in cellular models, such as the human hepatoma cell line, HepG2, to study hepatotoxicity. nih.govnih.gov The protective effect of a compound is measured by its ability to preserve cell viability in the presence of this toxicant.
Hirsutanonol 5-O-β-D-glucopyranoside, isolated from Alnus hirsuta, has demonstrated significant hepatoprotective activity against t-BHP-induced cytotoxicity in HepG2 cells. nih.govmedchemexpress.cn Research has shown that this compound provides a protection rate of 42.8%. medchemexpress.cn This finding indicates a direct ability of Hirsutanonol 5-O-β-D-glucopyranoside to shield liver cells from oxidative injury. nih.govresearchgate.net
Table 2: Hepatoprotective Effect of Hirsutanonol 5-O-β-D-glucopyranoside
| Cell Line | Inducing Agent | Compound | Protection Rate | Source |
|---|
Anti-inflammatory Pathways and Cellular Targets
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. nih.gov
Modulation of NF-κB Activation
NF-κB is a protein complex that, when activated, translocates to the nucleus and promotes the transcription of pro-inflammatory genes. documentsdelivered.com The inhibition of NF-κB activation is a primary target for anti-inflammatory therapies.
Studies have investigated the anti-inflammatory effects of diarylheptanoids from the stem bark of Alnus hirsuta. These studies have shown that certain diarylheptanoids can inhibit the activation of NF-κB induced by lipopolysaccharide (LPS) in RAW264.7 macrophage cells. While Hirsutanonol 5-O-β-D-glucopyranoside was not specifically identified as one of the active compounds in the available research, the demonstrated activity of other diarylheptanoids from the same source suggests a potential role for this class of compounds in modulating inflammatory pathways. nih.gov
Inhibition of Pro-inflammatory Mediator Production (e.g., Nitric Oxide, Tumor Necrosis Factor-alpha)
The inflammatory response is a critical biological process, which, when dysregulated, contributes to the pathogenesis of numerous chronic diseases. Key mediators in this process include nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). The overproduction of these molecules by activated macrophages can lead to tissue damage and perpetuate inflammatory conditions. nih.govnih.gov Consequently, the inhibition of their production represents a significant therapeutic strategy for inflammatory disorders. nih.govsrce.hr
Diarylheptanoids, the class of phytochemicals to which Hirsutanonol 5-O-β-D-glucopyranoside belongs, have been noted for their potential to inhibit pro-inflammatory mediators. researchgate.net While direct studies on Hirsutanonol 5-O-β-D-glucopyranoside's effect on NO and TNF-α production are not extensively available in the reviewed literature, related compounds have demonstrated significant activity. For instance, other flavonoid and glycoside compounds have been shown to suppress the production of NO and other inflammatory markers such as prostaglandin (B15479496) E2 (PGE2), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.govd-nb.info This inhibition is often mediated through the downregulation of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response. nih.govsrce.hrnih.gov
For example, studies on other natural glucosides have demonstrated dose-dependent inhibition of NO production in macrophage cell lines. nih.govresearchgate.net Although this suggests a potential mechanism for Hirsutanonol 5-O-β-D-glucopyranoside, specific experimental data on its inhibitory concentrations (IC₅₀) for NO and TNF-α are not available in the current body of research.
| Pro-inflammatory Mediator | Cell Line | Inhibitory Activity (IC₅₀) | Reference |
| Nitric Oxide (NO) | RAW 264.7 macrophages | Data not available | N/A |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 macrophages | Data not available | N/A |
Anticancer and Cytotoxic Mechanisms in Malignant Cell Lines
The investigation of natural compounds for their potential to selectively kill cancer cells is a cornerstone of oncological research. The following sections detail the cytotoxic effects of Hirsutanonol 5-O-β-D-glucopyranoside against specific malignant cell lines.
Investigation of Cytotoxic Effects against Murine B16 Melanoma Cells
Melanoma remains one of the most aggressive forms of skin cancer. Research into novel therapeutic agents often utilizes the murine B16 melanoma cell line as a preliminary model. nih.govnih.gov
Based on a comprehensive review of the available scientific literature, no studies have been published that specifically investigate the cytotoxic effects of Hirsutanonol 5-O-β-D-glucopyranoside on murine B16 melanoma cells. Therefore, data regarding its efficacy, such as the half-maximal inhibitory concentration (IC₅₀), against this cell line are currently unavailable.
| Cell Line | Compound | Cytotoxicity (IC₅₀) | Reference |
| Murine B16 Melanoma | Hirsutanonol 5-O-β-D-glucopyranoside | Data not available | N/A |
Assessment of Cytotoxicity against Human SNU-C1 Gastric Cancer Cells
Gastric cancer is a significant cause of cancer-related mortality worldwide, and human gastric cancer cell lines such as SNU-C1 are vital tools for screening potential chemotherapeutic compounds. nih.gov
There is currently no published research detailing the cytotoxic activity of Hirsutanonol 5-O-β-D-glucopyranoside specifically against the human SNU-C1 gastric cancer cell line. Consequently, its potential as a cytotoxic agent against this specific type of gastric cancer remains uninvestigated, and no IC₅₀ values have been reported. It is noted, however, that the related compound Hirsutanonol 5-O-glucoside has been observed to have a hepatoprotective effect in HepG2 cells. medchemexpress.cn
| Cell Line | Compound | Cytotoxicity (IC₅₀) | Reference |
| Human SNU-C1 Gastric Cancer | Hirsutanonol 5-O-β-D-glucopyranoside | Data not available | N/A |
Chemoprotective Effects on Human Lymphocyte DNA Integrity (e.g., Micronucleus Assay)
The micronucleus assay is a well-established method for assessing chromosomal damage and is used to evaluate the genotoxic or, conversely, the antigenotoxic and chemoprotective potential of chemical compounds. nih.govyoutube.comresearchgate.net This assay measures the frequency of micronuclei, which are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.
A review of the scientific literature indicates that there are no studies that have specifically employed the micronucleus assay to evaluate the chemoprotective effects of Hirsutanonol 5-O-β-D-glucopyranoside on human lymphocyte DNA integrity. Therefore, its capacity to protect against DNA damage induced by genotoxic agents in this context has not been determined.
| Assay | Cell Type | Endpoint | Result | Reference |
| Micronucleus Assay | Human Lymphocytes | DNA Damage Protection | Data not available | N/A |
Enzyme Inhibition Studies
The inhibition of specific enzymes involved in metabolic and disease processes is a key mechanism of action for many therapeutic agents.
α-Glucosidase Inhibition
α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. nih.gov The inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a critical aspect of managing type 2 diabetes mellitus. nih.govresearchgate.netnih.gov
Natural products, particularly flavonoids and other glycosides, are a rich source of α-glucosidase inhibitors. nih.govnih.govchemrxiv.org While direct experimental data on the α-glucosidase inhibitory activity of Hirsutanonol 5-O-β-D-glucopyranoside is not found in the reviewed literature, plant extracts containing various diarylheptanoids have shown such inhibitory potential. For example, methanolic extracts of certain plants containing phenolic compounds have demonstrated significant α-glucosidase inhibition. nih.gov Given its structure as a glycoside of a diarylheptanoid, it is plausible that Hirsutanonol 5-O-β-D-glucopyranoside may exhibit α-glucosidase inhibitory activity, but this remains to be experimentally verified.
| Enzyme | Source | Inhibitory Activity (IC₅₀) | Reference |
| α-Glucosidase | Saccharomyces cerevisiae | Data not available | N/A |
Cyclooxygenase-2 (COX-2) Expression Modulation
Hirsutanonol 5-O-β-D-glucopyranoside belongs to the class of diarylheptanoids, compounds that have been investigated for their anti-inflammatory properties. A key target in inflammation research is the enzyme cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, mediators of pain and inflammation. The modulation of COX-2 expression is a significant mechanism through which anti-inflammatory compounds exert their effects.
Research has shown that certain diarylheptanoids isolated from the bark of Alnus hirsuta var. sibirica can significantly inhibit the expression of COX-2. Specifically, hirsutanonol, the aglycone of Hirsutanonol 5-O-β-D-glucopyranoside, has demonstrated inhibitory effects on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced COX-2 expression in immortalized human breast epithelial MCF10A cells. nih.govnih.govnih.govutoledo.edu This suggests that the hirsutanonol moiety is a key contributor to the anti-inflammatory activity by modulating the expression of this pro-inflammatory enzyme.
The inhibitory action of hirsutanonol on COX-2 expression highlights its potential as a chemopreventive agent, as abnormal regulation of COX-2 is often observed in various types of cancerous and transformed cells. nih.gov The targeted inhibition of COX-2 is a recognized strategy for the prevention and treatment of cancer and inflammation. nih.govspringernature.com
While the direct effects of the glycosylated form, Hirsutanonol 5-O-β-D-glucopyranoside, on COX-2 expression have not been explicitly detailed in the available literature, the activity of its aglycone provides a strong indication of its potential mechanism of action. The presence of the glucose moiety may influence the bioavailability and activity of the compound.
Table 1: Effect of Hirsutanonol on TPA-Induced COX-2 Expression in MCF10A Cells
| Compound | Concentration | Cell Line | Inducer | Effect on COX-2 Expression | Reference |
| Hirsutanonol | Not specified | MCF10A | TPA | Significant inhibition | nih.govutoledo.edu |
Protein Kinase C (PKC) Inhibition
Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including those involved in inflammation, cell proliferation, and differentiation. The inhibition of PKC is a therapeutic strategy for a range of diseases.
Currently, there is a lack of specific research data on the direct inhibitory effects of Hirsutanonol 5-O-β-D-glucopyranoside or its aglycone, hirsutanonol, on Protein Kinase C (PKC). While the broader class of diarylheptanoids has been studied for various biological activities, their interaction with PKC has not been a primary focus of the available research.
It is known that phorbol (B1677699) esters like TPA, which was used to induce COX-2 expression in studies with hirsutanonol, are potent activators of PKC. nih.gov This suggests a potential interplay between the signaling pathways involving PKC and the anti-inflammatory effects of hirsutanonol. However, without direct studies, any claims regarding the PKC inhibitory activity of Hirsutanonol 5-O-β-D-glucopyranoside would be speculative. Further investigation is required to determine if this compound or related diarylheptanoids exert any of their biological effects through the modulation of PKC activity.
Anti-angiogenic Mechanisms in In Vitro Systems
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Diarylheptanoids, including those from the genus Alnus, have demonstrated potential as anti-angiogenic agents.
An extract from the stem bark of Alnus glutinosa, which is rich in diarylheptanoids such as oregonin, has shown promising anti-angiogenic activity. nih.gov In an in vivo study using the chick chorioallantoic membrane (CAM) assay, the extract inhibited vessel growth with an IC50 value of 23.39 µ g/egg . nih.gov Furthermore, it inhibited the release of an endogenous alkaline phosphatase enzyme, an indicator of angiogenesis, with an IC50 of 44.24 µ g/embryo . nih.gov
Similarly, diarylheptanoid glucosides isolated from Curcuma phaeocaulis have exhibited anti-angiogenic activities in in vitro assays. nih.gov These findings suggest that diarylheptanoids as a class of compounds may interfere with the signaling pathways that promote the formation of new blood vessels. While direct studies on Hirsutanonol 5-O-β-D-glucopyranoside are limited, the anti-angiogenic properties of related diarylheptanoids and extracts rich in these compounds point towards a potential mechanism of action for this specific glycoside.
Table 2: Anti-angiogenic Activity of Diarylheptanoid-Rich Extract
| Extract/Compound | Assay | Model | Endpoint | IC50 Value | Reference |
| Alnus glutinosa Extract | In vivo | Chick Chorioallantoic Membrane (CAM) | Vessel Growth Inhibition | 23.39 µ g/egg | nih.gov |
| Alnus glutinosa Extract | In vivo | Zebrafish Embryo | Alkaline Phosphatase Inhibition | 44.24 µ g/embryo | nih.gov |
Chemotaxonomic Significance of Hirsutanonol 5 O β D Glucopyranoside
Application as a Chemotaxonomic Marker for Alnus Species Differentiation
The presence and concentration of Hirsutanonol (B155113) 5-O-β-D-glucopyranoside serve as a valuable chemical marker for distinguishing between different Alnus species, which can be difficult to identify based on morphology alone due to hybridization and overlapping traits. bg.ac.rsmdpi.comvdu.lt Diarylheptanoids are considered characteristic compounds for the Alnus genus, and Hirsutanonol 5-O-β-D-glucopyranoside is one of several key compounds used for species-level differentiation. researchgate.netbg.ac.rs
Research has demonstrated that the quantification of this compound in bark extracts can effectively separate closely related species such as Alnus glutinosa (black alder) and Alnus incana (grey alder). bg.ac.rsresearchgate.net Studies consistently show that populations of A. incana have a significantly higher content of Hirsutanonol 5-O-β-D-glucopyranoside compared to populations of A. glutinosa. bg.ac.rsbg.ac.rs This quantitative difference provides a reliable diagnostic tool for distinguishing between the two species. mdpi.com Furthermore, individuals that are suspected to be natural hybrids of A. glutinosa and A. incana often exhibit intermediate concentrations of this and other related diarylheptanoids. bg.ac.rsresearchgate.net
The utility of Hirsutanonol 5-O-β-D-glucopyranoside is not limited to just two species; it has been identified in a wide array of alders, suggesting its broader potential as a chemotaxonomic marker across the genus.
Table 1: Documented Presence of Hirsutanonol 5-O-β-D-glucopyranoside in Various Alnus Species This table lists Alnus species in which Hirsutanonol 5-O-β-D-glucopyranoside has been identified, showcasing its widespread distribution within the genus.
| Species Name | Common Name | Source(s) |
| Alnus acuminata | Andean Alder | nih.gov |
| Alnus formosana | Formosan Alder | nih.gov |
| Alnus glutinosa | Black Alder / Common Alder | nih.govwikipedia.org |
| Alnus hirsuta | Manchurian Alder | nih.govgbif.org |
| Alnus incana | Grey Alder / Speckled Alder | nih.govwikipedia.org |
| Alnus japonica | Japanese Alder | nih.gov |
| Alnus nepalensis | Nepalese Alder | nih.gov |
| Alnus rubra | Red Alder | nih.gov |
| Alnus serrulatoides | --- | nih.gov |
Integration with Multivariate Statistical Methods (e.g., Principal Component Analysis) in Species Classification
To effectively analyze complex chemical data from plant extracts, where multiple compounds vary simultaneously, researchers employ multivariate statistical methods. bg.ac.rs Principal Component Analysis (PCA) is a powerful tool used in chemotaxonomy to reduce the dimensionality of the data and reveal patterns or groupings among samples. researchgate.netbg.ac.rs
In studies of Alnus species, the concentrations of a suite of diarylheptanoids, including Hirsutanonol 5-O-β-D-glucopyranoside, hirsutanonol, oregonin (B3271705), platyphylloside, rubranoside A, and alnuside A, have been used as variables for PCA. bg.ac.rsresearchgate.net The results of these analyses demonstrate a clear and successful separation of Alnus glutinosa and Alnus incana individuals into distinct clusters on the PCA plots. bg.ac.rsbg.ac.rs
Crucially, these statistical models also identified a third, intermediate group of individuals that did not cluster with either parent species, providing strong evidence for a population of natural hybrids. bg.ac.rsresearchgate.netbg.ac.rs Within these models, Hirsutanonol 5-O-β-D-glucopyranoside was found to be one of the most reliable and influential variables for achieving this separation, contributing significantly to the principal components that differentiate the species. bg.ac.rs This underscores its importance not just as a standalone marker, but as a key component in a broader chemical fingerprint used for robust species classification.
Table 2: Summary of a Multivariate Analysis Study for Alnus Species Differentiation This table outlines the components and findings of a study that used PCA to classify Alnus species based on their chemical profiles.
| Parameter | Description |
| Species Analyzed | Alnus glutinosa, Alnus incana, and putative hybrids. bg.ac.rs |
| Compounds Quantified | Hirsutanonol 5-O-β-D-glucopyranoside, Rubranoside A, Oregonin, Platyphylloside, Alnuside A, Hirsutanonol. bg.ac.rsresearchgate.net |
| Statistical Method | Principal Component Analysis (PCA). bg.ac.rsbg.ac.rs |
| Outcome | The analysis resulted in three clearly separated groups corresponding to A. glutinosa, A. incana, and a distinct hybrid group. bg.ac.rsresearchgate.netbg.ac.rs |
| Significance of Compound | Hirsutanonol 5-O-β-D-glucopyranoside was among the most reliable characteristics for differentiating the populations in the PCA model. bg.ac.rs |
Inter- and Intraspecific Chemotypic Variability within Plant Populations
The chemotaxonomic application of Hirsutanonol 5-O-β-D-glucopyranoside is nuanced by both interspecific and intraspecific variability. Interspecific variability refers to the consistent differences in the compound's concentration between species, such as the higher levels found in A. incana compared to A. glutinosa, which forms the basis of its use as a taxonomic marker. bg.ac.rsbg.ac.rs
However, significant intraspecific variability —variation in chemical composition among individuals of the same species—is also a critical factor. bg.ac.rs Studies have revealed that all examined Alnus populations exhibit a high degree of intrapopulation variability in their diarylheptanoid content, leading to what is described as a heterogeneous chemotype. bg.ac.rsbg.ac.rs This means that individuals within a single population can have markedly different chemical profiles.
This variability can be influenced by a range of factors, including the genetic makeup of individual plants, local environmental conditions, the age of the plant, and even seasonal cycles. mdpi.comvdu.ltkoreascience.kr For example, it has been observed that the geographical proximity of A. glutinosa and A. incana populations can increase their chemical similarity, likely as a result of hybridization and subsequent gene flow between the species. bg.ac.rsbg.ac.rs
Correlations between Chemical Profile and Genetic Markers in Plant Systematics
The classification of Alnus species is complicated by indistinct morphological boundaries and frequent natural hybridization events, which genetic tools have helped to clarify. mdpi.commdpi.com Chemotaxonomic studies that identify individuals with intermediate levels of Hirsutanonol 5-O-β-D-glucopyranoside provide strong, phenotype-based evidence of this hybridization. bg.ac.rsresearchgate.net
This chemical evidence is increasingly corroborated by molecular data. Modern plant systematics utilizes genetic markers, such as nuclear microsatellites (nSSR), to definitively identify species, assess genetic diversity, and confirm the existence of hybrids and backcrossed individuals in wild populations. mdpi.commdpi.com
A powerful synergy exists between these two approaches. The individuals that are flagged as potential hybrids based on their intermediate chemical profiles (e.g., intermediate Hirsutanonol 5-O-β-D-glucopyranoside content) often correspond to those identified as genetically admixed through DNA analysis. bg.ac.rsmdpi.com While studies directly correlating the specific chemical profile and genetic makeup of the exact same individuals are advancing, the convergence of evidence from both fields provides a more complete and robust understanding of plant populations. Researchers have noted that the potential of diarylheptanoids to identify hybrids should be verified with genetic studies, highlighting the complementary nature of these techniques. bg.ac.rs Combining chemical fingerprinting with genetic markers offers a highly reliable method for species identification and the study of hybridization in complex genera like Alnus. mdpi.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for the identification and quantification of Hirsutanonol 5-O-β-D-glucopyranoside in plant extracts?
- Methodology : High-Performance Thin-Layer Chromatography (HPTLC) with densitometric detection at 610 nm after derivatization using vanillin–sulfuric acid reagent is validated for quantification in Alnus nepalensis . Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is also employed for precise quantification in Alnus species, with detection limits tailored to diarylheptanoid glycosides . Ensure calibration curves are established within the linear range (e.g., 333–3330 ng/spot for HPTLC) .
Q. What are the best practices for storing Hirsutanonol 5-O-β-D-glucopyranoside standards to ensure stability?
- Guidelines : Store standards at 2–8°C in airtight, light-protected containers. Avoid bulk purchases to minimize degradation risks during long-term storage. For transport, use ice packs for short-term thermal control .
Q. How can researchers confirm the structural identity of Hirsutanonol 5-O-β-D-glucopyranoside isolated from natural sources?
- Techniques : Combine nuclear magnetic resonance (NMR) spectroscopy for elucidating the aglycone and glycosidic linkage, and mass spectrometry (MS) for molecular weight confirmation (C25H32O11, MW 508.521) . Compare spectral data with published diarylheptanoid glycosides from Alnus species to validate structural features like β-D-glucopyranosyl attachment .
Advanced Research Questions
Q. How can Hirsutanonol 5-O-β-D-glucopyranoside be used as a chemotaxonomic marker to differentiate Alnus species?
- Approach : Quantify the compound in bark extracts using UPLC-MS/MS and apply Principal Component Analysis (PCA) to distinguish Alnus glutinosa from A. incana. PC1 (49.7% variance) and PC2 (17.8% variance) in PCA plots effectively segregate species based on diarylheptanoid profiles . Include co-analytes like rubranoside A and oregonin for enhanced discrimination .
Q. What is known about the biosynthesis pathway of Hirsutanonol 5-O-β-D-glucopyranoside in Alnus species?
- Current Understanding : The compound is derived from hirsutanonol aglycone via glycosylation at the C-5 position, a common modification in diarylheptanoid biosynthesis. Acyl derivatives (e.g., oregonosides) suggest additional enzymatic acylation steps, though pathways remain understudied . Investigate gene clusters associated with UDP-glucosyltransferases in Alnus transcriptomes for mechanistic insights.
Q. How does the structural configuration of Hirsutanonol 5-O-β-D-glucopyranoside influence its bioactivity?
- Structure-Activity Relationship (SAR) : The β-D-glucopyranosyl moiety enhances solubility and bioavailability, while the catechol group in the aglycone contributes to antioxidant and enzyme inhibitory effects. Compare analogs like hirsutenone (α,β-unsaturated ketone) for antiviral activity against SARS-CoV PLpro (IC50: 4.1 µM) . Use molecular docking to assess interactions with target proteins.
Q. How can researchers resolve contradictions in quantitative data for Hirsutanonol 5-O-β-D-glucopyranoside across studies?
- Strategies : Standardize extraction protocols (e.g., ethanol concentration, temperature) to minimize variability. Cross-validate results using orthogonal methods (e.g., HPTLC vs. UPLC-MS/MS) and include internal standards (e.g., deuterated analogs) for MS-based quantification .
Q. What experimental designs are optimal for assessing the bioactivity of Hirsutanonol 5-O-β-D-glucopyranoside in antiviral assays?
- Design Framework : Use dose-response assays (e.g., 1–100 µM) to determine IC50 values against viral proteases (e.g., SARS-CoV PLpro). Include positive controls (e.g., myricetin for helicase inhibition) and cytotoxicity assays (e.g., MTT on Vero cells) to confirm selectivity . For in vivo studies, employ murine models with pharmacokinetic profiling of glucoside metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
